molecular formula C17H20O B14216386 8-Methyl-6-phenyl-2,3,3a,4,6,7-hexahydroazulen-5(1H)-one CAS No. 828246-75-9

8-Methyl-6-phenyl-2,3,3a,4,6,7-hexahydroazulen-5(1H)-one

Katalognummer: B14216386
CAS-Nummer: 828246-75-9
Molekulargewicht: 240.34 g/mol
InChI-Schlüssel: XOQXKOLCCJQQND-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Methyl-6-phenyl-2,3,3a,4,6,7-hexahydroazulen-5(1H)-one is a complex organic compound with a unique structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-6-phenyl-2,3,3a,4,6,7-hexahydroazulen-5(1H)-one typically involves multi-step organic reactions. Common starting materials might include phenyl-substituted cyclohexanones and methyl-substituted cyclohexanones. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring safety protocols, and implementing purification techniques such as distillation or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

8-Methyl-6-phenyl-2,3,3a,4,6,7-hexahydroazulen-5(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. Reaction conditions would vary depending on the desired transformation, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may have biological activity that could be explored for pharmaceutical applications.

    Medicine: Its unique structure might make it a candidate for drug development.

    Industry: It could be used in the production of specialty chemicals or materials.

Wirkmechanismus

The mechanism of action for 8-Methyl-6-phenyl-2,3,3a,4,6,7-hexahydroazulen-5(1H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds might include other azulenones or structurally related organic molecules. Examples could be:

  • 6-Phenyl-2,3,3a,4,6,7-hexahydroazulen-5(1H)-one
  • 8-Methyl-2,3,3a,4,6,7-hexahydroazulen-5(1H)-one

Eigenschaften

CAS-Nummer

828246-75-9

Molekularformel

C17H20O

Molekulargewicht

240.34 g/mol

IUPAC-Name

8-methyl-6-phenyl-2,3,3a,4,6,7-hexahydro-1H-azulen-5-one

InChI

InChI=1S/C17H20O/c1-12-10-16(13-6-3-2-4-7-13)17(18)11-14-8-5-9-15(12)14/h2-4,6-7,14,16H,5,8-11H2,1H3

InChI-Schlüssel

XOQXKOLCCJQQND-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2CCCC2CC(=O)C(C1)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.